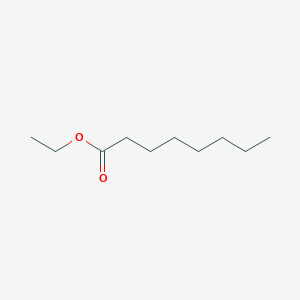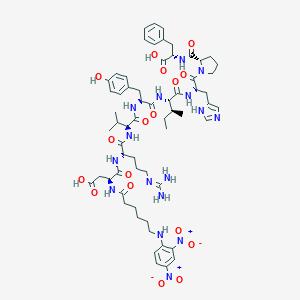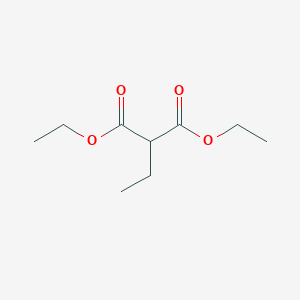
2-(2-Nitroethyl)benzoic acid
Overview
Description
2-(2-Nitroethyl)benzoic acid is an organic compound . It is a derivative of benzoic acid, which is an aromatic carboxylic acid . The compound consists of a carboxyl group attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of 2-(2-Nitroethyl)benzoic acid involves a carboxyl group and a nitro group . The decomposition reaction of nitroethyl benzoate has been studied using the Molecular Electron Density Theory (MEDT) using DFT methods at the B3LYP/6-31G(d) computational level .Chemical Reactions Analysis
The decomposition reaction of nitroethyl benzoate yielding nitroethylene and benzoic acid has been studied . This reaction takes place through a one-step mechanism . The reaction begins through the synchronous rupture of the O–C and C–H single bonds of nitroethyl benzoate .Scientific Research Applications
Other Applications
2.4.6-Trihydroxybenzoic Acid-Catalyzed Synthesis of Benzoxazoles
In organic synthesis, 2-(2-Nitroethyl)benzoic acid has been employed as a catalyst for the synthesis of benzoxazoles from oxidative coupling reactions. Kumazawa and colleagues reported this method, which utilizes 2-aminophenol and benzylamine as starting materials .
Trans-Sialidase Inhibition for Anti-Chagas Drugs
In the field of medicinal chemistry, researchers have designed benzoic acid derivatives as trans-sialidase (TS) inhibitors for anti-trypanosomal agents. These compounds show promise in combating Chagas disease, a significant public health concern in developing countries .
Safety And Hazards
properties
IUPAC Name |
2-(2-nitroethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-9(12)8-4-2-1-3-7(8)5-6-10(13)14/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKWDBCIPCCQBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557545 | |
| Record name | 2-(2-Nitroethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Nitroethyl)benzoic acid | |
CAS RN |
115912-92-0 | |
| Record name | 2-(2-Nitroethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Imidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B45997.png)


![Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate](/img/structure/B46001.png)